Scientific Field: Chemistry, specifically organic synthesis.
Experimental Procedures: The specific experimental procedures for the synthesis of new derivatives would depend on the particular derivative being synthesized. Typically, this involves reaction of the carboxylic acid group of “4-(4-Fluorophenyl)benzoic acid” with other reagents under suitable conditions .
Results: The results would also depend on the specific derivative being synthesized. In general, successful synthesis would be indicated by the formation of the desired product, as confirmed by techniques such as NMR spectroscopy .
Scientific Field: Microbiology and medicinal chemistry.
Application Summary: Derivatives of “4-(4-Fluorophenyl)benzoic acid”, such as pyrazole-derived hydrazones, have been studied for their antimicrobial properties .
Experimental Procedures: These studies typically involve the synthesis of the derivatives, followed by testing of their antimicrobial activity using standard microbiological techniques .
Results: Several of these molecules have been found to be potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration values as low as 0.39 μg/mL .
Scientific Field: Medicinal Chemistry and Oncology
Application Summary: “4-(4-Fluorophenyl)benzoic acid” can bind to Bcl-2, a protein that regulates cell death, with a KD value of 400 μM. This property allows it to be used in the development of Bcl-2 selective anti-cancer agents .
Experimental Procedures: The compound is typically tested for its ability to bind to Bcl-2 in vitro, using techniques such as surface plasmon resonance .
Results: The compound has been found to bind to Bcl-2, suggesting potential as a lead compound in the development of new anti-cancer drugs .
Scientific Field: Biochemistry
Application Summary: “4-(Fluorosulfonyl)benzoic acid”, a derivative of “4-(4-Fluorophenyl)benzoic acid”, has been used as an affinity label of dimeric pig lung pi class glutathione S-transferase .
Experimental Procedures: The compound is incubated with the enzyme, and its effect on enzyme activity is measured .
Results: The compound results in a time-dependent inactivation of the enzyme, suggesting it binds to the enzyme and alters its activity .
4-(4-Fluorophenyl)benzoic acid is an aromatic compound characterized by the presence of a benzoic acid moiety substituted with a fluorophenyl group. Its molecular formula is C₁₃H₉FO₂, and it has a molecular weight of approximately 216.21 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a Bcl-2 inhibitor, which plays a crucial role in regulating apoptosis (programmed cell death) in cancer cells . The structure of 4-(4-Fluorophenyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and another benzene ring with a fluorine atom in the para position, contributing to its unique chemical properties.
Currently, there's no documented research on the specific mechanism of action of 4-(4-Fluorophenyl)benzoic acid in biological systems.
These reactions underline its versatility in organic synthesis and functionalization for various applications .
Research indicates that 4-(4-Fluorophenyl)benzoic acid exhibits significant biological activity, particularly as an inhibitor of Bcl-2, a protein that helps regulate cell death. By inhibiting Bcl-2, this compound may enhance apoptosis in cancer cells, making it a potential candidate for cancer therapy . Additionally, its structural similarity to other bioactive compounds suggests that it may possess anti-inflammatory and analgesic properties, although further studies are required to confirm these effects.
The synthesis of 4-(4-Fluorophenyl)benzoic acid typically involves several methods:
These methods highlight the compound's accessibility for research and industrial applications.
4-(4-Fluorophenyl)benzoic acid finds utility in various fields:
Studies on the interactions of 4-(4-Fluorophenyl)benzoic acid with biological systems indicate its potential effects on apoptotic pathways. By binding to Bcl-2, it may alter the dynamics of cell survival and death. Further interaction studies are essential to elucidate the full spectrum of its biological effects and potential side effects when used therapeutically .
Several compounds share structural similarities with 4-(4-Fluorophenyl)benzoic acid. Here are some examples:
Compound Name | Structural Formula | Unique Features |
---|---|---|
4-Fluorobenzoic Acid | C7H5FO2 | Simpler structure; lacks phenyl substitution |
3-(4-Fluorophenyl)benzoic Acid | C13H9FO2 | Different positional isomer affecting activity |
4-(3-Chloro-4-fluorophenyl)benzoic Acid | C13H8ClFO2 | Chlorine substitution may alter biological activity |
The uniqueness of 4-(4-Fluorophenyl)benzoic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its role as a Bcl-2 inhibitor further differentiates it within this class of compounds .
Irritant